OSI-7904L

説明

Liposome-encapsulated OSI-7904 is a liposome-encapsulated formulation of the benzoquinazoline folate analog OSI-7904 with antineoplastic activity. As a thymidylate synthase inhibitor, OSI-7904 noncompetitively binds to thymidylate synthase, resulting in inhibition of thymine nucleotide synthesis and DNA replication. Liposome encapsulation improves the efficacy and increases the half-life of OSI-7904. (NCI04)

OSI-7904 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

特性

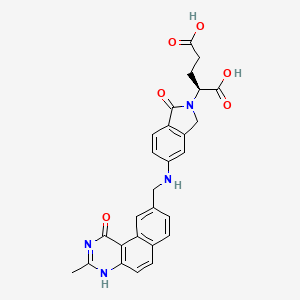

IUPAC Name |

(2S)-2-[6-[(3-methyl-1-oxo-2H-benzo[f]quinazolin-9-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O6/c1-14-29-21-7-4-16-3-2-15(10-20(16)24(21)25(34)30-14)12-28-18-5-6-19-17(11-18)13-31(26(19)35)22(27(36)37)8-9-23(32)33/h2-7,10-11,22,28H,8-9,12-13H2,1H3,(H,32,33)(H,36,37)(H,29,30,34)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVFNEZMTRVUGW-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C3=C(C=CC(=C3)CNC4=CC5=C(C=C4)C(=O)N(C5)C(CCC(=O)O)C(=O)O)C=C2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C3=C(C=CC(=C3)CNC4=CC5=C(C=C4)C(=O)N(C5)[C@@H](CCC(=O)O)C(=O)O)C=C2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930683 | |

| Record name | (2S)-2-[5-[[(1,2-Dihydro-3-methyl-1-oxobenzo[f]quinazolin-9-yl)methyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139987-54-5 | |

| Record name | (2S)-2-[5-[[(1,2-Dihydro-3-methyl-1-oxobenzo[f]quinazolin-9-yl)methyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]pentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139987-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | OSI-7904L | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139987545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-[5-[[(1,2-Dihydro-3-methyl-1-oxobenzo[f]quinazolin-9-yl)methyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSI-7904 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON177ZCE7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of OSI-7904L

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSI-7904L is a novel, liposome-encapsulated formulation of the potent and specific thymidylate synthase (TS) inhibitor, OSI-7904 (also known as 1843U89 and GW1843). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and pharmacological properties. OSI-7904 is a noncompetitive inhibitor of human TS with a Ki of 90 pM.[1][2] Unlike many other folate analog TS inhibitors, its potent inhibitory activity is not dependent on intracellular polyglutamation.[3] By inhibiting TS, this compound blocks the sole de novo pathway for thymidylate synthesis, leading to depletion of deoxythymidine triphosphate (dTTP), subsequent inhibition of DNA synthesis and repair, and ultimately, cell death. This guide consolidates key preclinical and clinical data, presenting it in a structured format with detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Thymidylate Synthase Inhibition

OSI-7904, the active component of this compound, is a benzoquinazoline folate analog that acts as a potent, noncompetitive inhibitor of thymidylate synthase (TS).[1][4] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1] The enzyme catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) using the cofactor 5,10-methylenetetrahydrofolate (CH2-THF).

Molecular Interaction with Thymidylate Synthase

OSI-7904 binds tightly to human TS with a dissociation constant (Ki) of 90 pM.[1][2] The inhibition is noncompetitive with respect to the folate cofactor, (6R,S)-5,10-methylenetetrahydrofolate.[1][2] This noncompetitive nature suggests that OSI-7904 binds to a site on the enzyme distinct from the cofactor binding site. The potent inhibition of TS by OSI-7904 leads to a rapid depletion of the intracellular pool of dTMP, and consequently dTTP, which is a necessary building block for DNA replication and repair. The cellular growth inhibition caused by OSI-7904 can be reversed by the addition of thymidine (B127349), indicating that TS is the sole intracellular target of the compound.[1][2]

Signaling Pathway of Thymidylate Synthase Inhibition

The inhibition of thymidylate synthase by this compound has profound downstream effects on cellular metabolism and proliferation. The following diagram illustrates the central role of TS in nucleotide synthesis and the impact of its inhibition by OSI-7904.

Cellular Pharmacology

Cellular Uptake and Metabolism

OSI-7904 enters cells via the reduced folate carrier (RFC), a transport system also utilized by methotrexate (B535133) and endogenous folates.[1][2] It is a good substrate for folylpolyglutamate synthetase (FPGS), the enzyme responsible for adding glutamate (B1630785) residues to intracellular folates.[1][3] While polyglutamation is crucial for the activity of many antifolates, OSI-7904's parent form is as potent an inhibitor of TS as its polyglutamated forms.[3] However, polyglutamation likely contributes to the cellular retention of the drug, prolonging its inhibitory effect.[3]

In Vitro Cytotoxicity

OSI-7904 has demonstrated potent growth inhibitory activity against a panel of human cancer cell lines, with IC50 values consistently below 1 µM.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| MOLT-4 | Acute lymphoblastic leukemia | < 1 |

| HCT-8 | Ileocecal adenocarcinoma | < 1 |

| SW480 | Colon adenocarcinoma | < 1 |

| Additional Human Cell Lines | Various | < 1 |

| Table 1: In Vitro Cytotoxicity of OSI-7904 in Human Cancer Cell Lines.[1] |

Preclinical In Vivo Antitumor Activity

Preclinical studies in murine xenograft models have demonstrated the antitumor efficacy of this compound.[2] Initial in vivo studies with the non-liposomal OSI-7904 showed significant antitumor activity against a human thymidine kinase-deficient cell line, which was used to overcome challenges related to murine folate transport and high circulating thymidine levels in mice.[1][2] The liposomal formulation, this compound, was developed to enhance the pharmacokinetic profile and tumor localization of the active drug.

Clinical Pharmacology and Pharmacokinetics

Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound, both as a single agent and in combination with other chemotherapeutics like cisplatin.[5][6]

| Parameter | Value |

| Recommended Phase II Dose (single agent) | 12 mg/m² |

| Recommended Phase II Dose (with Cisplatin) | 7.5 mg/m² (with 75 mg/m² Cisplatin) |

| Administration | 30-minute intravenous infusion every 21 days |

| Dose-Limiting Toxicities | Fatigue, nausea, vomiting, neutropenia, mucositis, rash |

| Terminal Half-life (1843U89) | 7.72 ± 4.09 h |

| Clearance (1843U89) | 47.1 ± 21.7 ml/min/m² |

| Volume of Distribution at Steady State (1843U89) | 16.7 ± 8.8 liter/m² |

| Table 2: Summary of Clinical Pharmacological Data for this compound.[5][6] |

The liposomal formulation of this compound alters the disposition of the parent drug, resulting in a prolonged plasma residence time.[5]

Experimental Protocols

Thymidylate Synthase Inhibition Assay

The inhibitory activity of OSI-7904 against human TS was determined using a spectrophotometric assay that measures the increase in absorbance at 340 nm resulting from the conversion of 5,10-methylenetetrahydrofolate to dihydrofolate.

Protocol Outline:

-

Enzyme Preparation: Recombinant human thymidylate synthase is purified.

-

Reaction Mixture: A reaction mixture is prepared containing buffer, dUMP, (6R,S)-5,10-methylenetetrahydrofolate, and varying concentrations of OSI-7904.

-

Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The change in absorbance at 340 nm is monitored over time.

-

Data Analysis: Ki values are calculated from the reaction rates at different inhibitor concentrations using appropriate enzyme kinetic models.

Cell Growth Inhibition Assay

The cytotoxic effects of OSI-7904 on various cancer cell lines were determined using a standard cell viability assay.

Protocol Outline:

-

Cell Seeding: Human tumor cell lines are seeded into 96-well plates and allowed to attach overnight.

-

Drug Treatment: Cells are exposed to a range of OSI-7904 concentrations for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a liposomal formulation of a potent, noncompetitive thymidylate synthase inhibitor. Its mechanism of action is well-defined, involving the specific inhibition of the sole de novo pathway for thymidylate synthesis, leading to the arrest of DNA synthesis and subsequent cell death. The parent compound, OSI-7904, exhibits high potency against human TS and broad-spectrum anti-proliferative activity against various human cancer cell lines in vitro. The liposomal delivery system of this compound is designed to optimize the pharmacokinetic properties of the drug. The preclinical and clinical data summarized in this guide provide a solid foundation for the continued investigation and development of this compound as a targeted anticancer agent.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Biochemical and cellular pharmacology of 1843U89, a novel benzoquinazoline inhibitor of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro uptake, anabolism, and cellular retention of 1843U89 and other benzoquinazoline inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase I and pharmacokinetic study of 1843U89, a noncompetitive inhibitor of thymidylate synthase, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

OSI-7904L: A Technical Guide to a Novel Liposomal Thymidylate Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSI-7904L is a novel, liposome-encapsulated formulation of a potent, noncompetitive thymidylate synthase (TS) inhibitor. As a benzoquinazoline folate analog, its mechanism of action centers on the disruption of DNA synthesis and replication through the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1] Preclinical and clinical studies have demonstrated that the liposomal formulation of this compound enhances its therapeutic index by prolonging its plasma residence time and increasing tumor exposure compared to the unencapsulated parent compound.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction

Thymidylate synthase (TS) is a pivotal enzyme in the folate metabolic pathway, responsible for the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP. This reaction is the sole de novo source of thymidylate, a crucial precursor for DNA synthesis and repair. Consequently, TS has long been a key target for cancer chemotherapy. This compound represents a significant advancement in TS inhibitor development, offering a targeted approach with an improved pharmacokinetic profile due to its liposomal delivery system.

Mechanism of Action

This compound is the liposomal formulation of ((S)-2-(5-(1,2-dihydro-3-methyl-1-oxobenzo(f)-quinazoline-9-yl)methyl)amino-1-oxo-2-isoindolynyl)-glutaric acid. As a noncompetitive inhibitor of thymidylate synthase, OSI-7904 binds to the enzyme at a site distinct from the substrate binding site, leading to a conformational change that inactivates the enzyme. This inhibition blocks the conversion of dUMP to dTMP, leading to a depletion of the dTMP pool and an accumulation of dUMP. The resulting imbalance in deoxynucleotide triphosphates (dNTPs) disrupts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.

The signaling pathway illustrating the mechanism of action of this compound is depicted below:

Preclinical Data

Preclinical studies in murine models have demonstrated the superior anti-tumor efficacy of this compound compared to its non-liposomal parent compound and the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).

In Vivo Antitumor Activity

In a human colon adenocarcinoma xenograft model in mice, this compound exhibited dose-dependent and superior antitumor activity.[2] The liposomal formulation resulted in a greater than 100-fold increase in tumor exposure based on the area under the curve (AUC) compared to the non-liposomal drug.[2]

Table 1: Preclinical Antitumor Activity of this compound

| Model System | Treatment | Key Findings | Reference |

| Human Colon Adenocarcinoma Xenograft (Mice) | This compound | Superior antitumor efficacy compared to OSI-7904 (parent compound) and 5-FU. | [2] |

| Murine Xenograft Models | This compound | Exhibited dose-dependent antitumor activity and durable cures. | [3] |

Pharmacokinetics

The liposomal encapsulation of this compound significantly alters its pharmacokinetic profile, leading to a prolonged plasma residence time.[2] This is attributed to a decreased clearance and volume of distribution, resulting in substantially increased plasma exposure.[3]

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice

| Parameter | This compound | OSI-7904 (Parent Compound) | Key Observation | Reference |

| Plasma Residence Time | Prolonged | Shorter | Liposomal formulation increases circulation time. | [2] |

| Tumor Exposure (AUC) | >100-fold increase | Baseline | Enhanced tumor localization of the active drug. | [2] |

| Clearance | Decreased | Higher | Liposomal formulation reduces elimination rate. | [3] |

| Volume of Distribution | Decreased | Higher | Confined distribution due to liposomal carrier. | [3] |

Clinical Data

Phase I and II clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with advanced solid tumors.

Phase I Monotherapy Trial

A Phase I study in patients with refractory solid tumors established the safety and recommended Phase II dose of this compound.

Table 3: Phase I Monotherapy Clinical Trial of this compound

| Parameter | Finding | Reference |

| Dosing Regimen | 30-minute IV infusion every 21 days | [4] |

| Dose Escalation | 0.4 to 15.0 mg/m² | [4] |

| Recommended Phase II Dose | 12 mg/m² | [4] |

| Dose-Limiting Toxicities (at 15 mg/m²) | Stomatitis, fatigue, tachyarrhythmia, rash, hand-foot syndrome, diarrhea, neutropenic sepsis | [4] |

| Common Toxicities (at ≤12 mg/m²) | Rash, pruritus, lethargy, stomatitis, myelosuppression | [4] |

| Efficacy | Prolonged disease stabilization in 11 of 31 heavily pretreated patients | [4] |

Phase I Combination Therapy Trials

This compound has also been evaluated in combination with platinum-based chemotherapies.

Table 4: Phase I Combination Therapy Clinical Trials of this compound

| Combination Agent | Recommended Phase II Dose (this compound / Combination Agent) | Key Findings | Reference |

| Cisplatin (B142131) | 7.5 mg/m² / 75 mg/m² | No major pharmacokinetic interactions observed. Partial responses in gastric and breast cancer. | [5] |

| Oxaliplatin | 9 mg/m² / 130 mg/m² | Toxicity profile consistent with a TS inhibitor/oxaliplatin combination. Partial radiological responses documented. |

Experimental Protocols

Thymidylate Synthase Activity Assay (Tritium Release Assay)

This assay measures the activity of thymidylate synthase by quantifying the release of tritium (B154650) from a radiolabeled substrate.

Materials:

-

[5-³H]deoxyuridine monophosphate ([³H]dUMP)

-

+/- ,L-5,10-methylenetetrahydrofolate (cofactor)

-

Enzyme extract (from cell or tissue lysates)

-

Assay buffer

-

Activated charcoal suspension

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing the enzyme extract, assay buffer, and cofactor.

-

Initiate the reaction by adding [³H]dUMP.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding an activated charcoal suspension to adsorb unreacted [³H]dUMP.

-

Centrifuge the samples to pellet the charcoal.

-

Transfer the supernatant, containing the released tritiated water, to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

A blank control, omitting the cofactor, should be included to account for non-enzymatic tritium release.

The workflow for a typical tritium release assay is diagrammed below:

Human Tumor Xenograft Model

This in vivo model is used to assess the antitumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line (e.g., colon adenocarcinoma)

-

Cell culture medium and supplements

-

This compound formulation

-

Calipers for tumor measurement

Protocol:

-

Human cancer cells are cultured in vitro.

-

A specific number of cells are harvested and suspended in an appropriate medium.

-

The cell suspension is subcutaneously injected into the flank of immunocompromised mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group according to the specified dosing schedule. The control group receives a vehicle control.

-

Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).

-

The study is terminated when tumors in the control group reach a predetermined size.

-

Tumor growth inhibition is calculated and compared between the treatment and control groups.

Conclusion

This compound is a promising thymidylate synthase inhibitor with a unique liposomal formulation that enhances its pharmacokinetic properties and antitumor activity. Preclinical and early clinical data have demonstrated its potential as both a monotherapy and in combination with other chemotherapeutic agents for the treatment of advanced solid tumors. The detailed methodologies provided in this guide are intended to support further research and development of this and other novel anticancer agents.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phase I study of this compound, a novel liposomal thymidylate synthase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I, pharmacokinetic and biological correlative study of this compound, a novel liposomal thymidylate synthase inhibitor, and cisplatin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to OSI-7904L: Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSI-7904L is a liposomal formulation of a potent, noncompetitive thymidylate synthase (TS) inhibitor, investigated for its antineoplastic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of this compound. Detailed experimental protocols for its analysis and evaluation, along with a summary of its preclinical and clinical findings, are presented to support further research and development in the field of oncology.

Chemical Structure and Properties

This compound is the liposomal formulation of the active compound, a benzoquinazoline folate analog. The chemical and physical properties of the active pharmaceutical ingredient are summarized below.

Table 1: Chemical and Physical Properties of OSI-7904

| Property | Value | Source |

| IUPAC Name | (2S)-2-[6-[(3-methyl-1-oxo-2H-benzo[f]quinazolin-9-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic acid | PubChem |

| Synonyms | OSI-7904, GW1843, 1843U89 | MedChemExpress |

| CAS Number | 139987-54-5 | MedChemExpress |

| Molecular Formula | C27H24N4O6 | PubChem |

| Molecular Weight | 500.51 g/mol | PubChem |

Liposomal Formulation

This compound is a liposomal dispersion designed to improve the pharmacokinetic profile and therapeutic index of the active compound.[1] The key features of the formulation are:

-

Vesicle Type: Small, unilamellar vesicles (SUVs).[1]

-

Size Range: 20 to 80 nm in diameter.[1]

-

Composition:

-

Drug Encapsulation: OSI-7904 is contained within the aqueous core of the liposomes.[1]

This liposomal encapsulation alters the disposition of the parent drug, leading to a prolonged plasma residence time.[1][2][3]

Mechanism of Action: Thymidylate Synthase Inhibition

This compound acts as a potent and noncompetitive inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1] dTMP is an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a necessary building block for DNA replication and repair.

The inhibition of TS by this compound leads to a depletion of the intracellular dTMP and consequently dTTP pools. This disruption of DNA synthesis predominantly affects rapidly dividing cells, such as cancer cells, leading to:

-

S-phase cell cycle arrest: Cells are unable to complete DNA replication and are halted in the S phase of the cell cycle.

-

Induction of apoptosis: The sustained inhibition of DNA synthesis triggers programmed cell death.

The following diagram illustrates the central role of thymidylate synthase in DNA synthesis and the impact of its inhibition by this compound.

Caption: Inhibition of Thymidylate Synthase by this compound disrupts DNA synthesis.

Experimental Protocols

Quantification of OSI-7904 in Plasma (Pharmacokinetic Studies)

While a specific, detailed HPLC method for this compound is not publicly available, a general approach based on methods for similar small molecules in biological matrices would be employed.

Workflow for Quantitative Analysis of OSI-7904 in Plasma

Caption: General workflow for the quantification of OSI-7904 in plasma samples.

Key Parameters to Optimize:

-

Column: A C18 reverse-phase column is a common starting point.

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid to improve peak shape.

-

Detection: UV-Vis spectrophotometry or, for higher sensitivity and selectivity, tandem mass spectrometry (MS/MS).

-

Internal Standard: An appropriate internal standard should be used to ensure accuracy and precision.

In Vitro Thymidylate Synthase Inhibition Assay

A common method to determine the inhibitory activity of compounds against thymidylate synthase is the tritium (B154650) release assay.

Principle: The assay measures the release of tritium (³H) from [5-³H]dUMP during its conversion to dTMP by TS. The amount of released tritium, which is proportional to enzyme activity, is quantified by liquid scintillation counting.

Protocol Outline:

-

Reaction Mixture: Prepare a reaction buffer containing dithiothreitol, EDTA, and other necessary components.

-

Enzyme and Inhibitor Incubation: Incubate purified recombinant human thymidylate synthase with varying concentrations of OSI-7904.

-

Initiate Reaction: Start the reaction by adding the substrate, [5-³H]dUMP, and the cofactor, 5,10-methylenetetrahydrofolate.

-

Stop Reaction: After a defined incubation period, terminate the reaction by adding an acid (e.g., trichloroacetic acid).

-

Separate Tritium: Add a charcoal suspension to adsorb unreacted [5-³H]dUMP.

-

Quantify: Centrifuge to pellet the charcoal and measure the radioactivity of the supernatant (containing the released ³H₂O) using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each OSI-7904 concentration and determine the IC₅₀ value.

Preclinical and Clinical Studies

Preclinical In Vivo Studies

This compound has demonstrated enhanced efficacy in various murine xenograft models of human cancers compared to the non-liposomal parent drug.[1] These studies typically involve the following steps:

Typical Xenograft Study Workflow

Caption: Workflow for a typical preclinical xenograft study.

Clinical Trials

Phase I clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and recommended Phase II dose of this compound, both as a single agent and in combination with other chemotherapeutic agents like cisplatin (B142131) and oxaliplatin (B1677828).[2][4][5]

Table 2: Summary of Phase I Clinical Trial Findings for this compound

| Parameter | Finding | Source |

| Administration | 30-minute intravenous infusion every 21 days | [1][3] |

| Recommended Phase II Dose (Single Agent) | 12 mg/m² | [1][3] |

| Recommended Phase II Dose (with Cisplatin) | 7.5 mg/m² this compound with 75 mg/m² Cisplatin | [2][4] |

| Recommended Phase II Dose (with Oxaliplatin) | 9 mg/m² this compound with 130 mg/m² Oxaliplatin | [5] |

| Dose-Limiting Toxicities | Stomatitis, fatigue, rash, hand-foot syndrome, diarrhea, neutropenic sepsis | [1][2][3][4] |

| Pharmacokinetics | Prolonged plasma residence time compared to the non-liposomal drug | [1][2][3] |

| Preliminary Efficacy | Prolonged disease stabilization observed in heavily pretreated patients | [1][3] |

Conclusion

This compound is a promising antineoplastic agent that leverages a liposomal delivery system to enhance the therapeutic potential of a potent thymidylate synthase inhibitor. Its mechanism of action, centered on the disruption of DNA synthesis, makes it a candidate for the treatment of various solid tumors. The information provided in this technical guide, including its chemical properties, formulation details, and summaries of experimental protocols and clinical findings, serves as a valuable resource for researchers and drug development professionals working to advance cancer therapeutics. Further investigation is warranted to fully elucidate its clinical efficacy and potential for combination therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phase I study of this compound, a novel liposomal thymidylate synthase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I, pharmacokinetic and biological correlative study of this compound, a novel liposomal thymidylate synthase inhibitor, and cisplatin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase I and pharmacokinetic study of this compound, a liposomal thymidylate synthase inhibitor in combination with oxaliplatin in patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

OSI-7904L Liposomal Formulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSI-7904L is a liposomal formulation of the potent, non-competitive thymidylate synthase (TS) inhibitor, OSI-7904. The encapsulation of OSI-7904 within a liposomal carrier system is designed to alter the pharmacokinetic profile of the drug, leading to a prolonged plasma residence time and potentially enhanced tumor localization. This technical guide provides an in-depth look at the composition of the this compound formulation, a representative experimental protocol for its preparation and characterization, and the underlying mechanism of action of its active pharmaceutical ingredient.

Core Composition of this compound Liposomes

This compound consists of small, unilamellar vesicles (SUVs) with a diameter ranging from 20 to 80 nanometers. The active drug, OSI-7904, is encapsulated within the aqueous core of these liposomes. The lipid bilayer is primarily composed of two key components: hydrogenated soy phosphatidylcholine (HSPC) and cholesterol. While the precise molar ratio of these components in the final this compound product is proprietary, a common molar ratio for similar liposomal formulations utilizing HSPC and cholesterol is approximately 2:1.

Quantitative Data Summary

| Component | Type | Molar Ratio (Plausible) | Function |

| Hydrogenated Soy Phosphatidylcholine (HSPC) | Phospholipid | 2 | Forms the primary structural component of the lipid bilayer, providing stability and low permeability. |

| Cholesterol | Sterol | 1 | Modulates the fluidity and stability of the lipid bilayer, reducing drug leakage. |

| OSI-7904 | Active Agent | - | Encapsulated within the aqueous core; inhibits thymidylate synthase. |

| Sucrose (B13894) Solution (e.g., 9% in water) | Aqueous Phase | - | Forms the aqueous core of the liposome (B1194612), serving as the vehicle for the encapsulated drug. |

Experimental Protocols

The following sections detail a representative methodology for the preparation and characterization of liposomes with a composition analogous to this compound.

Liposome Preparation: Thin-Film Hydration and Extrusion

This common method involves the dissolution of lipids in an organic solvent, followed by the formation of a thin lipid film and subsequent hydration to form liposomes.

-

Lipid Film Formation:

-

Hydrogenated soy phosphatidylcholine (HSPC) and cholesterol are dissolved in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask. The molar ratio of HSPC to cholesterol is maintained at approximately 2:1.

-

The organic solvent is then removed under reduced pressure using a rotary evaporator. This process results in the formation of a thin, uniform lipid film on the inner surface of the flask.

-

The flask is further dried under a stream of nitrogen gas to remove any residual organic solvent.

-

-

Hydration:

-

The lipid film is hydrated with an aqueous solution containing the active pharmaceutical ingredient, OSI-7904, dissolved in a sucrose solution (e.g., 9% w/v). The hydration process is typically carried out above the lipid phase transition temperature (for HSPC, this is >50°C) with gentle agitation to facilitate the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To achieve a uniform population of small, unilamellar vesicles (SUVs) characteristic of this compound, the MLV suspension is subjected to extrusion.

-

The suspension is repeatedly passed through polycarbonate filters with defined pore sizes (e.g., starting with 0.1 µm and followed by 0.05 µm) using a high-pressure extruder. This process reduces the size and lamellarity of the vesicles.

-

-

Purification:

-

Unencapsulated OSI-7904 is removed from the liposome suspension using techniques such as dialysis or size exclusion chromatography.

-

Characterization of Liposomal Formulation

A series of analytical techniques are employed to ensure the quality and consistency of the liposomal product.

-

Particle Size and Polydispersity Index (PDI) Analysis:

-

Dynamic Light Scattering (DLS) is used to determine the mean particle size and the PDI of the liposomes, ensuring they fall within the desired range (20-80 nm) and have a narrow size distribution.

-

-

Zeta Potential Measurement:

-

Zeta potential analysis is performed to assess the surface charge of the liposomes, which can influence their stability and in vivo behavior.

-

-

Encapsulation Efficiency:

-

The amount of OSI-7904 encapsulated within the liposomes is determined. This is typically done by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the drug content using a validated analytical method such as High-Performance Liquid Chromatography (HPLC). The encapsulation efficiency is calculated as the ratio of the encapsulated drug concentration to the total drug concentration.

-

-

Lipid Composition Analysis:

-

The concentration and ratio of HSPC and cholesterol in the final formulation are confirmed using techniques like HPLC with an Evaporative Light Scattering Detector (ELSD).

-

Mechanism of Action: Thymidylate Synthase Inhibition

The therapeutic effect of this compound is derived from the activity of its encapsulated drug, OSI-7904, a potent inhibitor of thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.

By inhibiting thymidylate synthase, OSI-7904 disrupts the synthesis of dTMP, leading to a depletion of the deoxythymidine triphosphate (dTTP) pool. This imbalance in deoxynucleotide pools ultimately inhibits DNA replication and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Caption: Mechanism of action of OSI-7904.

Caption: Experimental workflow for this compound preparation.

Preclinical Efficacy of OSI-7904L in Xenograft Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical studies of OSI-7904L, a novel liposomal formulation of a potent thymidylate synthase (TS) inhibitor, in various xenograft models. The encapsulation of the parent drug, OSI-7904, within a liposome (B1194612) is designed to enhance its therapeutic index and provide a more convenient dosing schedule. Preclinical data have demonstrated superior antitumor efficacy of this compound compared to its non-liposomal counterpart and the standard chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU).

Core Findings: Enhanced Antitumor Activity and Favorable Pharmacokinetics

Preclinical evaluations in murine xenograft models have been pivotal in establishing the therapeutic potential of this compound. Studies have consistently shown its enhanced efficacy and altered pharmacokinetic profile, leading to greater drug exposure in tumor tissues.

Antitumor Efficacy in a Human Colon Adenocarcinoma Xenograft Model

In a key preclinical study, the antitumor activity of this compound was evaluated in a human colon adenocarcinoma xenograft model using COLO-205 cells. The results indicated a significant superiority of the liposomal formulation in inhibiting tumor growth when compared to both the parent compound OSI-7904 and 5-FU. This enhanced efficacy is attributed to the liposomal delivery system, which allows for a more targeted and sustained release of the active drug within the tumor microenvironment. Notably, the liposomal formulation permitted less frequent administration while achieving greater tumor growth inhibition.

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |

| This compound | [Dosing schedule not explicitly stated in available abstracts] | [Quantitative data not available in available abstracts] |

| OSI-7904 | [Dosing schedule not explicitly stated in available abstracts] | [Quantitative data not available in available abstracts] |

| 5-Fluorouracil (5-FU) | [Dosing schedule not explicitly stated in available abstracts] | [Quantitative data not available in available abstracts] |

| Control | [Vehicle] | 0 |

Quantitative data on tumor growth inhibition and specific dosing schedules from the primary preclinical studies were not available in the publicly accessible abstracts. Further investigation of the full-text articles is required to populate these fields.

Pharmacokinetic Profile

The liposomal encapsulation of OSI-7904 dramatically alters its pharmacokinetic properties. Preclinical studies in mice have demonstrated that this compound exhibits a longer plasma residence time compared to the non-liposomal drug. This prolonged circulation leads to a substantial increase in drug exposure, as measured by the area under the concentration-time curve (AUC). Crucially, tumor exposure to this compound was found to be over 100-fold greater than that observed with OSI-7904. This enhanced tumor targeting is a key factor contributing to its superior antitumor activity.

| Pharmacokinetic Parameter | This compound | OSI-7904 |

| Plasma Residence Time | Increased | Baseline |

| Tumor Exposure (AUC) | >100-fold increase | Baseline |

Mechanism of Action: Thymidylate Synthase Inhibition

This compound exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By blocking TS, this compound depletes the intracellular pool of dTMP, leading to an imbalance of deoxynucleotides and the accumulation of deoxyuridine monophosphate (dUMP). This disruption of DNA synthesis ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Experimental Protocols

The following provides a generalized methodology for the preclinical evaluation of this compound in xenograft models, based on standard practices in the field. Specific details from the primary literature are required for a precise replication of the original studies.

Cell Lines and Culture

-

Cell Line: COLO-205 (human colorectal adenocarcinoma) is a commonly used cell line for this type of study.

-

Culture Conditions: Cells are typically cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Animal Models

-

Species: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor xenografts.

-

Housing: Animals are housed in a pathogen-free environment with ad libitum access to food and water.

Xenograft Implantation

-

Procedure: A suspension of COLO-205 cells is typically injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements, and calculated using the formula: (length × width²) / 2.

Drug Formulation and Administration

-

This compound: The liposomal formulation is diluted in a suitable vehicle (e.g., sterile saline) for injection.

-

Control Groups: Control groups receive the vehicle alone. Comparison arms may include the parent compound OSI-7904 and/or a standard-of-care agent like 5-FU.

-

Administration Route: Administration is typically intravenous (i.v.).

Study Endpoints and Data Analysis

-

Primary Endpoint: The primary endpoint is typically tumor growth inhibition.

-

Secondary Endpoints: These may include body weight changes (to assess toxicity) and survival.

-

Statistical Analysis: Data are analyzed using appropriate statistical methods to determine the significance of differences between treatment groups.

Conclusion

The preclinical data from xenograft models strongly support the therapeutic potential of this compound as a potent antitumor agent. Its unique liposomal formulation provides a clear advantage over the parent compound and standard chemotherapy in terms of enhanced tumor drug delivery and improved efficacy. These foundational studies have provided the rationale for the clinical development of this compound in various solid tumors. Further detailed analysis of the primary preclinical literature is warranted to fully elucidate the quantitative aspects of its efficacy and to refine future preclinical and clinical study designs.

An In-Depth Technical Guide to OSI-7904L and Its Effect on the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSI-7904L is a novel, liposomal formulation of a potent, noncompetitive thymidylate synthase (TS) inhibitor. As a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication, thymidylate synthase represents a key target in oncology. Inhibition of TS by this compound leads to the depletion of the dTMP pool, which in turn disrupts DNA synthesis and repair. This guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its effects on cell cycle progression. It details the molecular signaling pathways involved, presents available preclinical and clinical data, and provides detailed experimental protocols for researchers investigating this and similar compounds.

Introduction to this compound

This compound is a liposomal formulation of a non-classical antifolate that acts as a specific and potent inhibitor of thymidylate synthase (TS).[1] Unlike classical antifolates, its activity does not depend on polyglutamation for cellular retention.[2] The liposomal formulation was developed to enhance the pharmacokinetic properties of the parent drug, leading to a prolonged plasma residence time.[3] Preclinical studies have demonstrated its efficacy in various murine xenograft models. Phase I clinical trials have established the safety, tolerability, and recommended Phase II dose of this compound, both as a monotherapy and in combination with other chemotherapeutic agents like cisplatin (B142131).[4] The primary dose-limiting toxicities are characteristic of TS inhibitors and include stomatitis, fatigue, rash, and myelosuppression.[3]

Mechanism of Action: Thymidylate Synthase Inhibition

Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using N⁵,N¹⁰-methylenetetrahydrofolate as a methyl donor. This reaction is the sole intracellular de novo source of dTMP, a direct precursor of deoxythymidine triphosphate (dTTP), which is essential for DNA synthesis and repair.

By inhibiting thymidylate synthase, this compound leads to a depletion of the intracellular dTMP and dTTP pools. This has two major downstream consequences for the cell:

-

Inhibition of DNA Synthesis: The lack of sufficient dTTP directly halts DNA replication, as DNA polymerases cannot incorporate thymidine (B127349) into the newly synthesizing DNA strand.

-

Induction of DNA Damage: The depletion of dTTP leads to an imbalance in the deoxynucleotide triphosphate (dNTP) pool, with an accumulation of dUTP. This increases the likelihood of uracil (B121893) misincorporation into DNA. The subsequent attempt by the base excision repair (BER) pathway to remove uracil in the absence of a sufficient dTTP pool for replacement can lead to the formation of DNA strand breaks.[1][5]

Effect of this compound on the Cell Cycle

The primary consequence of thymidylate synthase inhibition by this compound on the cell cycle is a robust arrest in the S phase . This is a direct result of the block in DNA replication. Cells that have initiated DNA synthesis are unable to complete it due to the lack of necessary precursors, leading to the activation of the S-phase checkpoint.

S-Phase Arrest

Molecular Signaling of S-Phase Arrest

The S-phase arrest induced by thymidylate synthase inhibition is a complex process involving the DNA damage response (DDR) pathway. The stalling of replication forks and the accumulation of DNA strand breaks trigger the activation of the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases.

Activated ATR and ATM phosphorylate a number of downstream targets, including the checkpoint kinase Chk1.[6][7][8][9] Phosphorylated Chk1 then targets the phosphatase Cdc25A for degradation. Cdc25A is responsible for removing inhibitory phosphates from cyclin-dependent kinase 2 (CDK2), a key driver of S-phase progression. The degradation of Cdc25A leads to the accumulation of inactive, phosphorylated CDK2, which in turn inhibits the activity of the CDK2/Cyclin E complex. This inhibition prevents the firing of late replication origins and stabilizes stalled replication forks, ultimately leading to a halt in DNA synthesis and S-phase arrest.

The role of the CDK inhibitors p21 and p27 in this process can be complex. While the initial S-phase arrest appears to be independent of p53 and its downstream target p21, these proteins may play a role in maintaining the arrest and in the subsequent cellular fate decisions, such as apoptosis.

Quantitative Data from Preclinical and Clinical Studies

While specific quantitative data on the percentage of cells in each cell cycle phase after treatment with this compound are not publicly available, the following tables summarize the key dosage and toxicity data from Phase I clinical trials. This information is crucial for designing relevant preclinical experiments.

Table 1: this compound Monotherapy Phase I Trial Data [3]

| Dose Level (mg/m²) | Number of Patients | Dose-Limiting Toxicities (DLTs) |

| 0.4 | 3 | 0 |

| 0.8 | 3 | 0 |

| 1.6 | 3 | 0 |

| 3.2 | 3 | 0 |

| 6.4 | 3 | 0 |

| 9.6 | 3 | 0 |

| 12.0 | 10 | 1 (Grade 3 fatigue, rash, pruritus) |

| 15.0 | 2 | 2 (Stomatitis, fatigue, tachyarrhythmia, rash, hand-foot syndrome, diarrhea, fatal neutropenic sepsis) |

Recommended Phase II Dose: 12 mg/m² every 21 days.[3]

Table 2: this compound in Combination with Cisplatin Phase I Trial Data [4]

| Cisplatin Dose (mg/m²) | This compound Dose (mg/m²) | Number of Patients | Dose-Limiting Toxicities (DLTs) |

| 60 | 6 | 3 | 0 |

| 60 | 9 | 6 | 2 (Grade 3 fatigue) |

| 60 | 12 | 2 | 2 (Rash, stomatitis, dehydration, renal failure, hyperbilirubinemia, fatal neutropenic sepsis; Grade 3 nausea, vomiting, ileus) |

| 60 | 7.5 | 3 | 0 |

| 75 | 7.5 | 10 | 0 |

Recommended Phase II Dose for Combination: 75 mg/m² Cisplatin and 7.5 mg/m² this compound every 21 days.[4]

Detailed Experimental Protocols

The following are detailed protocols for key experiments to analyze the effect of this compound on the cell cycle.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

-

Flow cytometry tubes

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect by centrifugation.

-

Washing: Wash the cells once with PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

This protocol is for detecting changes in the expression levels of key cell cycle regulatory proteins.

Materials:

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., against Cyclin E, CDK2, p21, p27, phospho-Chk1, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Optimal antibody concentrations should be determined empirically, but a starting dilution of 1:1000 is common.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:10000) for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Conclusion

This compound is a promising anticancer agent that targets a fundamental process in cell proliferation – DNA synthesis. Its primary effect on the cell cycle is the induction of a robust S-phase arrest, mediated by the activation of the DNA damage response pathway. For researchers and drug developers, a thorough understanding of this mechanism is crucial for designing rational combination therapies and for identifying predictive biomarkers of response. The experimental protocols provided in this guide offer a starting point for further investigation into the cellular and molecular effects of this compound and other thymidylate synthase inhibitors. Further preclinical studies are warranted to provide more specific quantitative data on the cell cycle effects of this compound and to further elucidate the intricate signaling networks that govern the cellular response to this agent.

References

- 1. DNA damage and homologous recombination signaling induced by thymidylate deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phase I study of this compound, a novel liposomal thymidylate synthase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I, pharmacokinetic and biological correlative study of this compound, a novel liposomal thymidylate synthase inhibitor, and cisplatin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "DNA Damage and Cell Death Mediated by Thymidylate Synthase Inhibitors:" by Pratik K. Nagaria [scholarcommons.sc.edu]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. ATR/Chk1 interacting lncRNA modulates DNA damage response to induce breast cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

OSI-7904L: A Technical Guide to Target Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSI-7904L is a liposomal formulation of a potent and noncompetitive inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] By depleting the intracellular pool of dTMP, this compound induces "thymineless death" in rapidly proliferating cancer cells. This technical guide provides an in-depth overview of the target validation of this compound in cancer cells, summarizing key preclinical data, detailing experimental methodologies for target validation, and visualizing the relevant biological pathways and experimental workflows.

Core Target: Thymidylate Synthase (TS)

Thymidylate synthase is a pivotal enzyme in the folate pathway, responsible for the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP.[1] This reaction is the sole de novo source of thymidylate, making TS an attractive and well-validated target for cancer chemotherapy.[1] Elevated expression of TS has been correlated with resistance to certain chemotherapeutic agents and is a key determinant in the efficacy of TS inhibitors.

Mechanism of Action of this compound

This compound is a liposomal formulation of a noncompetitive thymidylate synthase inhibitor.[1][2] Unlike classical antifolates, its inhibitory activity does not require polyglutamation.[1][2] The liposomal delivery system is designed to enhance the pharmacokinetic profile of the active compound, leading to a prolonged plasma residence time.[1][2] By directly inhibiting TS, this compound blocks the synthesis of dTMP, leading to an accumulation of dUMP and a depletion of dTTP. This imbalance disrupts DNA synthesis and repair, ultimately triggering apoptosis in cancer cells.

Quantitative Efficacy Data

Table 1: Summary of Preclinical In Vivo Efficacy of this compound

| Cancer Type | Animal Model | Treatment Regimen | Outcome |

| Colon Cancer | Human colon tumor xenografts (e.g., COLO 205) | Combination with cisplatin (B142131) or oxaliplatin | Supra-additive antitumor interactions observed. |

| Various Solid Tumors | Murine xenograft models | Not specified | Enhanced efficacy and dose-dependent antitumor activity compared to the parent drug or 5-FU. |

Experimental Protocols for Target Validation

The validation of thymidylate synthase as the target of this compound involves a series of in vitro and in vivo experiments designed to demonstrate direct enzyme inhibition, cellular effects consistent with TS inhibition, and anti-tumor efficacy in preclinical models.

Thymidylate Synthase Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of thymidylate synthase.

Methodology: A common method is the tritium (B154650) release assay.

-

Cell Lysate Preparation: Prepare cytosolic extracts from cancer cells.

-

Reaction Mixture: Set up a reaction mixture containing the cell lysate, the substrate [5-³H]dUMP, and the cofactor 5,10-methylenetetrahydrofolate.

-

Incubation: Add varying concentrations of the active form of this compound to the reaction mixtures and incubate at 37°C.

-

Tritium Release Measurement: The enzymatic conversion of [5-³H]dUMP to dTMP releases tritium into the aqueous solvent. The radioactivity of the released ³H₂O is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated by comparing the tritium release in the presence of the inhibitor to the control (no inhibitor). IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Proliferation and Apoptosis Assays

Objective: To assess the cytotoxic effects of this compound on cancer cell lines and confirm that the observed effects are consistent with the mechanism of TS inhibition.

Methodology:

-

Cell Culture: Culture various cancer cell lines in appropriate media.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Cell Viability Assay (e.g., MTT, SRB): Measure the number of viable cells to determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

-

Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity assay): Quantify the percentage of apoptotic cells to confirm that cell death is induced by the drug.

-

Rescue Experiment: To confirm that the cytotoxicity is due to thymidine (B127349) depletion, a rescue experiment can be performed by co-incubating the cells with this compound and exogenous thymidine. The reversal of the cytotoxic effect by thymidine provides strong evidence for TS inhibition as the primary mechanism of action.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously implant human cancer cells to establish tumors.

-

Drug Administration: Once tumors reach a palpable size, administer this compound intravenously at various doses and schedules.

-

Tumor Growth Measurement: Measure tumor volume regularly using calipers.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) percentage by comparing the tumor volumes in the treated groups to the vehicle control group.

-

Toxicity Assessment: Monitor the body weight and general health of the animals to assess the toxicity of the treatment.

Visualizing Key Pathways and Workflows

Thymidylate Synthesis Pathway and Inhibition by this compound

Caption: Inhibition of Thymidylate Synthase by this compound.

Experimental Workflow for this compound Target Validation

Caption: this compound Target Validation Workflow.

Conclusion

The target of this compound, thymidylate synthase, is a well-established and critical enzyme for cancer cell proliferation. The validation of this compound as a potent TS inhibitor is supported by a combination of in vitro enzymatic and cell-based assays, along with in vivo preclinical studies in relevant cancer models. The liposomal formulation of this compound offers a promising therapeutic strategy for the treatment of solid tumors by effectively targeting the de novo pyrimidine (B1678525) synthesis pathway. Further research and clinical investigations are warranted to fully elucidate its therapeutic potential in various cancer types.

References

The Discovery and Development of OSI-7904L: A Liposomal Thymidylate Synthase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of OSI-7904L, a novel liposomal formulation of a potent, noncompetitive thymidylate synthase inhibitor. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the visualization of key concepts.

Introduction: Targeting Thymidylate Synthase in Oncology

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. The inhibition of TS leads to a "thymineless death" in rapidly proliferating cells, making it a well-established target for cancer chemotherapy. This compound emerged from a drug development program aimed at creating a highly potent and specific TS inhibitor with an improved therapeutic profile.

This compound is the liposomal formulation of OSI-7904 (also known as GW1843U89), a benzoquinazoline folate analog.[1] Unlike many other TS inhibitors, OSI-7904's activity is not dependent on intracellular polyglutamylation.[2] The development of a liposomal formulation was a strategic decision to enhance the therapeutic index, improve the pharmacokinetic profile, and allow for a more convenient dosing schedule compared to the parent drug.[1]

The Parent Compound: Discovery of OSI-7904 (GW1843U89)

The journey to this compound began with the discovery and optimization of its parent compound, OSI-7904, a member of the benzo[f]quinazoline (B14752245) class of thymidylate synthase inhibitors.

Lead Identification and Optimization

Research into non-classical antifolates led to the exploration of benzo[f]quinazolin-1(2H)-ones as a novel scaffold for TS inhibition. Early studies focused on developing potent inhibitors that did not rely on the (p-aminobenzoyl)glutamate moiety, a common feature of folate-based drugs. These efforts identified that fully aromatic 3-amino compounds with compact lipophilic substituents at the 9-position of the benzo[f]quinazoline ring system exhibited potent TS inhibitory activity, with IC50 values as low as 20 nM against the isolated enzyme.[3][4]

Further structure-activity relationship (SAR) studies explored modifications to the side chain linked to the benzoquinazoline core. It was discovered that replacing the traditional benzamide (B126) portion of the side chain with moieties like 2-isoindolinyl could significantly enhance cytotoxic potency in tumor cell lines.[1] The substitution of a methyl group at the 3-position of the quinazoline (B50416) ring, in place of an amino group, was found to be beneficial for both solubility and cytotoxicity without significantly compromising TS inhibitory activity.[1] This systematic optimization process, focusing on enhancing enzyme inhibition, cellular uptake, and cytotoxicity, culminated in the identification of OSI-7904 as a lead candidate.

Mechanism of Action

OSI-7904 acts as a potent, noncompetitive inhibitor of thymidylate synthase.[1] By binding to the enzyme, it blocks the conversion of dUMP to dTMP, thereby depleting the cellular pool of thymidine (B127349) triphosphate (TTP), a necessary building block for DNA synthesis. This disruption of DNA replication ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of action of this compound.

Development of the Liposomal Formulation: this compound

To overcome potential limitations of the parent compound, OSI-7904, and to optimize its clinical utility, a liposomal formulation, this compound, was developed.

Rationale for Liposomal Formulation

The primary goals for developing a liposomal version of OSI-7904 were:

-

Enhanced Therapeutic Index: By encapsulating the drug, it was anticipated that the exposure of healthy tissues to the cytotoxic agent would be reduced, thereby minimizing off-target toxicities.

-

Improved Pharmacokinetics: Liposomal encapsulation was expected to prolong the plasma circulation time, decrease clearance, and alter the volume of distribution of the drug.[2]

-

Convenient Dosing Schedule: A longer plasma half-life would potentially allow for less frequent administration compared to the parent drug.[1]

Formulation Characteristics

This compound consists of small, unilamellar vesicles with the following key characteristics:

| Parameter | Value |

| Vesicle Diameter | 20 - 80 nm |

| Lipid Composition | Hydrogenated soy phosphatidylcholine, Cholesterol |

| Drug Encapsulation | OSI-7904 within the aqueous core |

Preclinical Evaluation

This compound underwent extensive preclinical testing to characterize its activity, pharmacokinetics, and efficacy.

In Vitro Activity

Preclinical Pharmacokinetics

Preclinical studies in mice demonstrated the significant impact of liposomal encapsulation on the pharmacokinetic profile of OSI-7904.

| Parameter | OSI-7904 | This compound |

| Plasma Residence Time | Shorter | Prolonged[2] |

| Clearance | Higher | Decreased[2] |

| Volume of Distribution | Larger | Smaller[2] |

| Plasma Exposure (AUC) | Lower | Substantially Increased[2] |

| Tumor Exposure (AUC) | Lower | >100-fold increase[1] |

Note: Specific quantitative values for these parameters from a single comparative study are not available in the reviewed literature.

In Vivo Efficacy in Xenograft Models

The antitumor activity of this compound was evaluated in several human tumor xenograft models in immunodeficient mice. These studies demonstrated superior efficacy compared to both the parent drug, OSI-7904, and the standard-of-care chemotherapeutic, 5-fluorouracil (B62378) (5-FU).[2]

Tumor Growth Inhibition in a Human Colon Adenocarcinoma Xenograft Model

| Treatment Group | Tumor Growth Inhibition (%) |

| OSI-7904 | Less effective |

| 5-Fluorouracil (5-FU) | Less effective |

| This compound | Superior efficacy |

Note: Specific percentages of tumor growth inhibition are not consistently reported across different studies.

Furthermore, preclinical studies explored the combination of this compound with platinum-based chemotherapy agents like cisplatin (B142131) and oxaliplatin. These combinations showed additive and, in some cases, synergistic antitumor activity in colon and gastric cancer xenograft models. The efficacy of the combination was found to be sequence-dependent, with the administration of the platinum agent prior to this compound generally yielding the best results.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used in the preclinical evaluation of this compound and other thymidylate synthase inhibitors.

Thymidylate Synthase (TS) Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the catalytic activity of purified TS.

Principle: The assay spectrophotometrically monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor N,N-methylene-5,6,7,8-tetrahydrofolate (CH2H4folate) during the conversion of dUMP to dTMP.

Materials:

-

Purified recombinant human thymidylate synthase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 25 mM MgCl2, 6.5 mM dithiothreitol)

-

dUMP solution

-

CH2H4folate solution

-

Test compound (OSI-7904) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, dUMP, and the test compound dilutions.

-

Initiate the reaction by adding CH2H4folate to each well.

-

Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme activity compared to the vehicle control.

Caption: Workflow for TS enzyme inhibition assay.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for MTT cell viability assay.

Human Tumor Xenograft Model in Immunodeficient Mice

This in vivo model is used to evaluate the antitumor efficacy of a compound.

Principle: Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), where they grow to form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Materials:

-

Human cancer cell line of interest

-

Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)

-

Matrigel (optional, to aid tumor formation)

-

Test compound formulation (e.g., this compound for intravenous injection)

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Cell Preparation: Culture the human cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or culture medium, with or without Matrigel, at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the test compound (this compound) and the vehicle control according to the planned dosing schedule (e.g., once weekly intravenously).

-

Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Efficacy Evaluation: Continue treatment for a predetermined period. The primary endpoint is typically tumor growth inhibition. Body weight should also be monitored as an indicator of toxicity.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition at the end of the study.

Caption: Workflow for in vivo xenograft study.

Conclusion

This compound represents a rationally designed second-generation thymidylate synthase inhibitor. The development from the potent parent compound, OSI-7904, to the liposomal formulation, this compound, demonstrates a strategic approach to improving the pharmacokinetic properties and therapeutic index of a cytotoxic agent. Preclinical studies have validated this approach, showing that this compound has superior in vivo efficacy and a more favorable pharmacokinetic profile compared to its non-liposomal counterpart. The detailed experimental protocols provided in this guide serve as a resource for researchers involved in the preclinical evaluation of novel anticancer agents. Further clinical development of this compound would be necessary to fully establish its safety and efficacy in cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase I, pharmacokinetic and biological correlative study of this compound, a novel liposomal thymidylate synthase inhibitor, and cisplatin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

In Vivo Pharmacodynamics of OSI-7904L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSI-7904L is a liposomal formulation of OSI-7904, a potent and non-competitive inhibitor of thymidylate synthase (TS).[1][2] Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By inhibiting TS, this compound disrupts the supply of thymidine, leading to "thymineless death" in rapidly dividing cancer cells. The liposomal formulation of this compound was developed to improve the pharmacokinetic profile and therapeutic index of the parent compound.[3] This guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, summarizing key preclinical and clinical findings, experimental methodologies, and the underlying mechanism of action.

Core Mechanism of Action: Thymidylate Synthase Inhibition